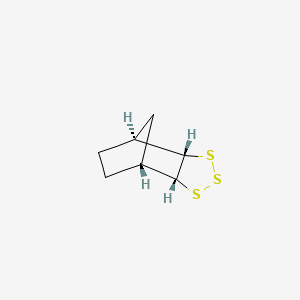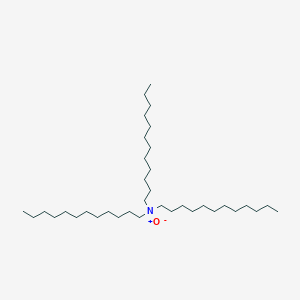
1-Dodecanamine, N,N-didodecyl-, N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecanamine, N,N-didodecyl-, N-oxide is a chemical compound with the molecular formula C36H75NO. It is also known by other names such as trilaurylamine oxide and tridodecylamine oxide. This compound is part of the amine oxide family, which is known for its surfactant properties. Amine oxides are widely used in various industries due to their ability to stabilize emulsions and enhance the cleaning power of detergents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanamine, N,N-didodecyl-, N-oxide typically involves the oxidation of the corresponding tertiary amine. The reaction can be carried out using hydrogen peroxide as the oxidizing agent under controlled conditions. The general reaction is as follows:
[ \text{R}_3\text{N} + \text{H}_2\text{O}_2 \rightarrow \text{R}_3\text{N}+\text{O}- + \text{H}_2\text{O} ]
In this case, the tertiary amine is 1-Dodecanamine, N,N-didodecyl-. The reaction is usually conducted in an aqueous medium at a temperature range of 40-60°C to ensure complete oxidation.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of the tertiary amine and hydrogen peroxide into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Dodecanamine, N,N-didodecyl-, N-oxide undergoes several types of chemical reactions, including:
Oxidation: As an amine oxide, it can be further oxidized to form N-oxides of higher oxidation states.
Reduction: It can be reduced back to the corresponding tertiary amine using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the N-oxide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles such as halides, thiols, and amines can be used under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state N-oxides.
Reduction: Corresponding tertiary amine.
Substitution: Substituted amine oxides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Dodecanamine, N,N-didodecyl-, N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell lysis buffers for protein extraction and purification.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products due to its excellent emulsifying and foaming properties.
Mecanismo De Acción
The mechanism of action of 1-Dodecanamine, N,N-didodecyl-, N-oxide primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property is crucial in applications such as detergents and emulsifiers. At the molecular level, the compound interacts with lipid bilayers, disrupting their structure and enhancing the solubilization of hydrophobic molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Dodecanamine, N,N-dimethyl-: Another amine oxide with similar surfactant properties but different molecular structure.
1-Decanamine, N,N-dimethyl-: A shorter-chain analogue with similar chemical behavior but different physical properties.
1-Dodecanamine: The parent amine without the N-oxide group, exhibiting different reactivity and applications.
Uniqueness
1-Dodecanamine, N,N-didodecyl-, N-oxide is unique due to its long alkyl chains, which enhance its surfactant properties compared to shorter-chain analogues. This makes it particularly effective in applications requiring strong emulsifying and foaming capabilities.
Propiedades
Número CAS |
20587-64-8 |
|---|---|
Fórmula molecular |
C36H75NO |
Peso molecular |
538.0 g/mol |
Nombre IUPAC |
N,N-didodecyldodecan-1-amine oxide |
InChI |
InChI=1S/C36H75NO/c1-4-7-10-13-16-19-22-25-28-31-34-37(38,35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 |
Clave InChI |
FZWOVYKSFQAUGD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


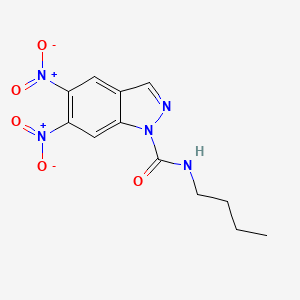

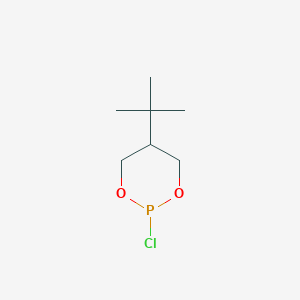
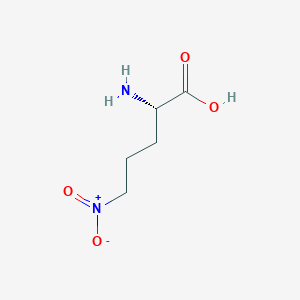
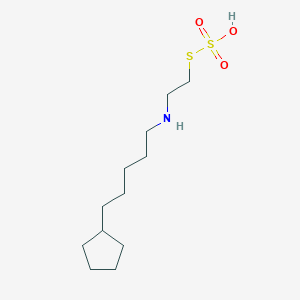
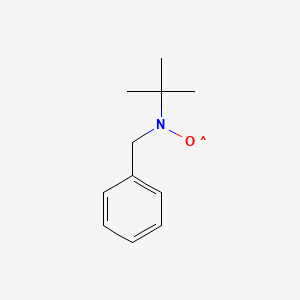
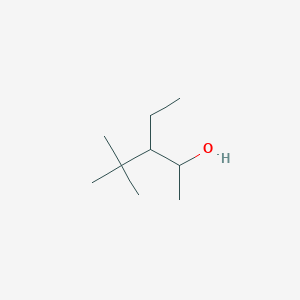
![8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B14703281.png)
![4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14703286.png)
![1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone](/img/structure/B14703291.png)

![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)
